4-Oxooct-7-Ynoic Acid: A Foundational Scaffold for Minimalist Photoaffinity Probes in Chemical Biology
4-Oxooct-7-Ynoic Acid: A Foundational Scaffold for Minimalist Photoaffinity Probes in Chemical Biology
Executive Summary
In the rapidly evolving fields of target deconvolution and phenotypic drug discovery, 4-oxooct-7-ynoic acid (CAS: 90953-94-9) has emerged as a critical trifunctional aliphatic building block. By integrating a carboxylic acid for pharmacophore conjugation, a ketone for photoreactive diazirine installation, and a terminal alkyne for bioorthogonal click chemistry, this molecule serves as the backbone for minimalist photoaffinity labeling (PAL) probes[1].
This technical whitepaper provides an in-depth analysis of the chemical properties, synthetic methodologies, and proteomic applications of 4-oxooct-7-ynoic acid, designed specifically for application scientists and drug development professionals.
Chemical Identity and Physicochemical Properties
4-Oxooct-7-ynoic acid is a linear, eight-carbon aliphatic chain characterized by three distinct reactive centers. Its minimalist structure is highly valued because it introduces minimal steric bulk when conjugated to small-molecule drugs, thereby preserving the native binding affinity of the parent ligand[1][2].
The quantitative physicochemical properties of 4-oxooct-7-ynoic acid are summarized in Table 1.
Table 1: Physicochemical and Structural Data
| Property | Value / Description |
| IUPAC Name | 4-oxooct-7-ynoic acid[3] |
| CAS Registry Number | 90953-94-9[3] |
| Molecular Formula | C₈H₁₀O₃[3] |
| Molecular Weight | 154.16 g/mol [3] |
| SMILES | C#CCCC(=O)CCC(=O)O[3] |
| Physical Appearance | Pale yellow to off-white solid[4][5] |
| Boiling Point (Predicted) | 326.7 ± 17.0 °C[6] |
| Density (Predicted) | 1.132 ± 0.06 g/cm³[6] |
Mechanistic Role in Photoaffinity Labeling (PAL)
The strategic placement of functional groups on 4-oxooct-7-ynoic acid allows it to function as a complete "target identification cassette":
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Carboxylic Acid (C1): Acts as the primary anchor point. It can be readily converted into an active ester (e.g., NHS ester) or coupled directly to primary amines on a drug pharmacophore using standard amide coupling reagents (EDC/NHS, HATU, or T3P)[4].
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Ketone (C4): Serves as the precursor for the diazirine photo-cross-linker. Upon UV irradiation (~350–365 nm), the resulting diazirine expels nitrogen gas to generate a highly reactive carbene. This carbene rapidly inserts into nearby C-H, N-H, or O-H bonds of the target protein, forming a covalent adduct[1].
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Terminal Alkyne (C8): Functions as a bioorthogonal handle. Post-crosslinking, the alkyne undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-functionalized reporter (e.g., biotin or a fluorophore) to enable enrichment and visualization[1][2].
Figure 1: Chemical transformation of 4-oxooct-7-ynoic acid into a photoreactive probe.
Validated Synthetic Workflows
To ensure high scientific integrity and reproducible yields, the following protocols detail the synthesis of 4-oxooct-7-ynoic acid and its subsequent conversion into a diazirine probe. These methodologies are designed as self-validating systems, incorporating visual and analytical checkpoints.
Workflow A: Synthesis of 4-oxooct-7-ynoic acid via Ester Hydrolysis
Causality: Saponification of ethyl 4-oxooct-7-ynoate using Lithium Hydroxide (LiOH) in a methanolic aqueous system is preferred over harsh acidic hydrolysis. This mild basic condition prevents the hydration of the terminal alkyne and avoids unwanted aldol condensations at the ketone alpha-carbons[2][4][7].
Step-by-Step Protocol:
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Initiation: Dissolve ethyl 4-oxooct-7-ynoate (e.g., 17.69 mmol) in methanol (70 mL) and cool the mixture to 0 °C using an ice bath[4].
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Reagent Addition: Add LiOH (5.0 equivalents) and water (10 equivalents). The low temperature controls the initial exotherm[2][4].
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Propagation: Remove the ice bath and stir the resulting mixture at room temperature for 15–22 hours[2][7].
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Validation Checkpoint 1: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate solvent system. The complete disappearance of the higher-Rf ester spot validates reaction completion[2][7].
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Quenching & Acidification: Concentrate the mixture under reduced pressure to remove methanol. Carefully adjust the aqueous residue to pH = 4 using 2M HCl. Causality: Acidification ensures the carboxylate salt is fully protonated into the free carboxylic acid, making it soluble in organic solvents for extraction[2][4].
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Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 x 200 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to afford 4-oxooct-7-ynoic acid as a pale yellow solid (Typical yield: ~73%)[4].
Workflow B: Conversion to the Minimalist Diazirine (3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid)
Causality: The transformation of the ketone into a diazirine requires a three-step, one-pot cascade. Ammonia forms the initial imine; Hydroxylamine-O-sulfonic acid (HOSA) acts as an electrophilic nitrogen source to close the three-membered diaziridine ring; finally, Iodine (I₂) oxidizes the diaziridine to the photoactive diazirine[1][4].
Step-by-Step Protocol:
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Imine Formation: Add 4-oxooct-7-ynoic acid (6.49 mmol) to a solution of ammonia (7N in MeOH, ~60 mL) at 0 °C under a nitrogen atmosphere. Stir at room temperature for 3 hours[4].
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Diaziridine Ring Closure: Cool the reaction back to 0 °C. Add HOSA (1.5 equivalents) dissolved in MeOH dropwise. Stir overnight at room temperature[4].
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Validation Checkpoint 2: The formation of a slurry indicates the precipitation of ammonium sulfate byproducts. Filter the mixture through a Celite pad to remove these inorganic salts, which would otherwise interfere with the oxidation step[4].
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Oxidation: Concentrate the filtrate and redissolve in MeOH. Add N,N-Diisopropylethylamine (DIEA) (3.0 equivalents) and cool to 0 °C in the dark. Slowly add Iodine (I₂) (1.0 equivalent)[4]. Causality: The reaction must be kept in the dark because the resulting diazirine is light-sensitive and can prematurely decompose under ambient lighting[1][4].
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Purification: Stir for 2 hours, quench with sodium thiosulfate (to reduce excess iodine), and purify via silica gel chromatography to isolate the diazirine-alkyne cross-linker[1][4].
Applications in Proteomics and Target Deconvolution
Once 4-oxooct-7-ynoic acid is converted into a diazirine and coupled to a drug fragment, it becomes a powerful tool for unbiased target identification. The workflow relies on the principles of Activity-Based Protein Profiling (ABPP)[1][2].
Figure 2: Proteomic target deconvolution workflow utilizing diazirine-alkyne probes.
In a standard proteomic experiment, cells are incubated with the synthesized probe. UV irradiation (365 nm) triggers the diazirine to form a covalent bond with the target protein[2]. Following cell lysis, the terminal alkyne (derived originally from 4-oxooct-7-ynoic acid) is reacted with an azide-biotin reporter via CuAAC[7]. The biotinylated proteins are enriched using streptavidin beads and identified using quantitative LC-MS/MS, allowing researchers to map the exact binding landscape of the drug molecule[2][7].
Conclusion
4-Oxooct-7-ynoic acid is a highly specialized, versatile intermediate that bridges synthetic organic chemistry and chemical biology. By providing a reliable scaffold for the integration of both a photoreactive cross-linker and a bioorthogonal click handle, it enables the creation of minimalist probes that are essential for modern drug target deconvolution and mechanistic profiling[1][2]. Strict adherence to temperature control, pH adjustment during extraction, and light-sensitive handling during diazirine oxidation ensures maximum yield and probe integrity[4].
References
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Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega. URL:[Link]
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Cas 90953-94-9, 4-oxooct-7-ynoic acid. LookChem. URL:[Link]
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Integrated proteomics characterization of NLRP3 inflammasome inhibitor MCC950 in monocytic cell line (Supplementary Material). DOI.org. URL:[Link]
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4-Oxooct-7-ynoic acid | C8H10O3 | CID 135240684. PubChem. URL:[Link]
- Photoreactive ligands and uses thereof (WO2018136555A2).Google Patents.
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Metabolite-Induced Protein Modifications in Cell Signaling. Knowledge UChicago. URL:[Link]
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